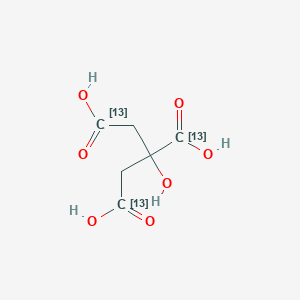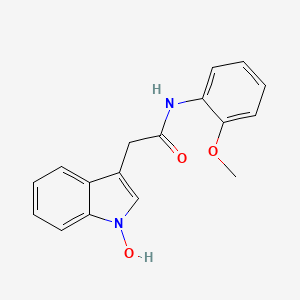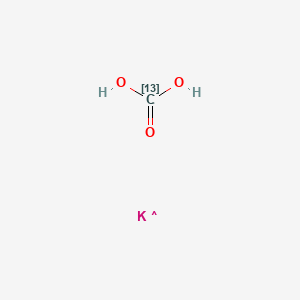
PotassiumBicarbonate-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium bicarbonate-13C, also known as potassium hydrogen carbonate-13C, is a stable isotope-labeled compound with the chemical formula KH13CO3. It is a white, crystalline solid that is slightly alkaline and odorless. The compound is used in various scientific research applications due to its isotopic labeling, which allows for detailed studies in fields such as chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium bicarbonate-13C is typically synthesized by treating an aqueous solution of potassium carbonate with carbon dioxide. The reaction can be represented as follows:
K2CO3+CO2+H2O→2KH13CO3
This method ensures the incorporation of the 13C isotope into the bicarbonate molecule .
Industrial Production Methods
Industrial production of potassium bicarbonate-13C involves the use of high-purity potassium carbonate and carbon dioxide enriched with the 13C isotope. The reaction is carried out under controlled conditions to ensure the desired isotopic purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Potassium bicarbonate-13C undergoes several types of chemical reactions, including:
Decomposition: Upon heating, potassium bicarbonate-13C decomposes to form potassium carbonate, carbon dioxide, and water.
2KH13CO3→K2CO3+CO2+H2O
Neutralization: It reacts with acids to form potassium salts, carbon dioxide, and water.
KH13CO3+HCl→KCl+CO2+H2O
Common Reagents and Conditions
Common reagents used in reactions with potassium bicarbonate-13C include acids such as hydrochloric acid and sulfuric acid. The reactions are typically carried out at room temperature and under atmospheric pressure .
Major Products Formed
The major products formed from reactions involving potassium bicarbonate-13C include potassium salts (e.g., potassium chloride), carbon dioxide, and water .
Aplicaciones Científicas De Investigación
Potassium bicarbonate-13C is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Mecanismo De Acción
The mechanism of action of potassium bicarbonate-13C is primarily related to its ability to neutralize acids and increase pH levels. In biological systems, it acts as a buffering agent, helping to maintain pH balance. The isotopic labeling allows researchers to trace the compound’s metabolic pathways and interactions within the body .
Comparación Con Compuestos Similares
Similar Compounds
Potassium bicarbonate: The non-labeled version of potassium bicarbonate-13C, used in similar applications but without the isotopic tracing capabilities.
Sodium bicarbonate-13C: Another isotopically labeled bicarbonate compound, used for similar research purposes but with sodium instead of potassium.
Barium carbonate-13C: A stable isotope-labeled carbonate compound used in studies on drug metabolism and other applications.
Uniqueness
Potassium bicarbonate-13C is unique due to its isotopic labeling, which allows for detailed tracing and analysis in various scientific fields. This makes it particularly valuable for research applications where understanding carbon pathways and interactions is crucial .
Propiedades
Fórmula molecular |
CH2KO3 |
|---|---|
Peso molecular |
102.116 g/mol |
InChI |
InChI=1S/CH2O3.K/c2-1(3)4;/h(H2,2,3,4);/i1+1; |
Clave InChI |
QNEFNFIKZWUAEQ-YTBWXGASSA-N |
SMILES isomérico |
[13C](=O)(O)O.[K] |
SMILES canónico |
C(=O)(O)O.[K] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-2,2-difluoro-N-[3-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12391684.png)

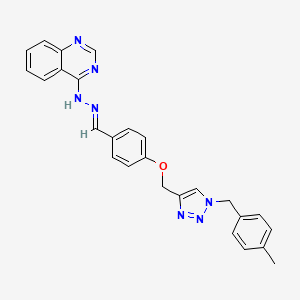
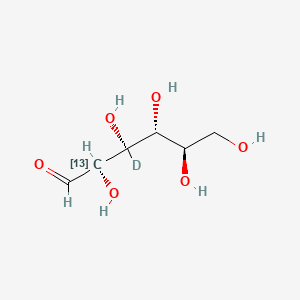


![N-[1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12391717.png)
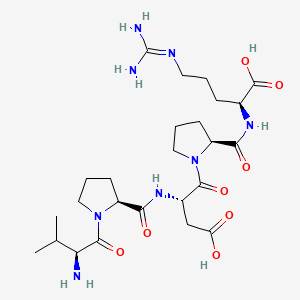
![N-(2-ethyl-4,5,6,7-tetrahydroindazol-3-yl)-4-[3-fluoro-4-(4-methylimidazol-1-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B12391723.png)
